molecular formula C37H48N4O5 B12429331 (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

Cat. No.: B12429331
M. Wt: 636.8 g/mol
InChI Key: KJHKTHWMRKYKJE-FQJAQOFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide is a complex organic molecule with multiple functional groups. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of various functional groups. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes may involve:

    Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms using deuterated reagents.

    Amide Bond Formation: This involves the coupling of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as m-CPBA.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalytic Methods: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, PCC

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Affecting metabolic processes by altering the activity of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar deuterated properties.

    Dye Sensitized Solar Cell Compounds: Used in similar applications in materials science.

Uniqueness

The uniqueness of (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide lies in its specific structural features and the presence of multiple deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs.

Properties

Molecular Formula

C37H48N4O5

Molecular Weight

636.8 g/mol

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D,34D

InChI Key

KJHKTHWMRKYKJE-FQJAQOFRSA-N

Isomeric SMILES

[2H][C@@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N4CCCNC4=O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.